molecular formula C13H19NO2 B8529192 6-Isobutyl-5-methylnicotinic acid ethyl ester

6-Isobutyl-5-methylnicotinic acid ethyl ester

Cat. No.: B8529192
M. Wt: 221.29 g/mol
InChI Key: AWYMBPWHBYMQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isobutyl-5-methylnicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of an ethyl ester group attached to the nicotinic acid moiety, with additional isobutyl and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinic acid ethyl ester typically involves the esterification of 6-Isobutyl-5-methyl-nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Isobutyl-5-methylnicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: 6-Isobutyl-5-methyl-nicotinic acid.

    Reduction: 6-Isobutyl-5-methyl-nicotinic alcohol.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-Isobutyl-5-methylnicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Isobutyl-5-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with cellular receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Nicotinic acid ethyl ester
  • Methyl nicotinate
  • Ethyl isonicotinate

Comparison: 6-Isobutyl-5-methylnicotinic acid ethyl ester is unique due to the presence of isobutyl and methyl substituents, which can influence its chemical reactivity and biological activity. Compared to other nicotinic acid esters, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 5-methyl-6-(2-methylpropyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H19NO2/c1-5-16-13(15)11-7-10(4)12(14-8-11)6-9(2)3/h7-9H,5-6H2,1-4H3

InChI Key

AWYMBPWHBYMQGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methyl-6-(2-methyl-propenyl)-nicotinic acid ethyl ester (3.98 g, 18.2 mmol) is dissolved in THF (100 mL) and methanol (100 mL), Pd/C (500 mg, 10% Pd) is added and the mixture is stirred under 1 atm H2 at rt for 15 h. The catalyst is filtered off and the filtrate is evaporated to give 6-isobutyl-5-methyl-nicotinic acid ethyl ester (3.76 g) as a colourless oil; LC-MS: tR=0.75 min; [M+1]+=222.15; 1H NMR (CDCl3) δ 0.97 (d, J=6.8 Hz, 6H), 1.42 (t, J=7.3 Hz, 3H), 2.20 (hept, J=6.8 Hz, 1H), 2.38 (s, 3H), 2.75 (d, J=7.0 Hz, 2H), 4.41 (q, J=7.3 Hz, 2H), 8.03 (d, J=1.8 Hz, 1H), 9.00 (d, J=2.0 Hz, 1H).
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

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